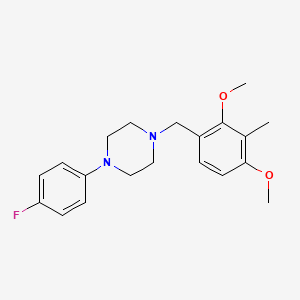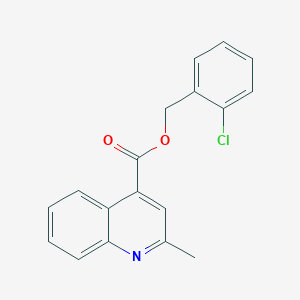
2-chlorobenzyl 2-methyl-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorobenzyl 2-methyl-4-quinolinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinolinecarboxylates, which are known for their diverse biological activities such as antimicrobial, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-chlorobenzyl 2-methyl-4-quinolinecarboxylate is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA and RNA in microorganisms and cancer cells. It may also interfere with the viral replication cycle by inhibiting the activity of viral enzymes.
Biochemical and Physiological Effects:
2-chlorobenzyl 2-methyl-4-quinolinecarboxylate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chlorobenzyl 2-methyl-4-quinolinecarboxylate in lab experiments include its potent antimicrobial, antitumor, and antiviral activities. It is also relatively easy to synthesize and purify. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-chlorobenzyl 2-methyl-4-quinolinecarboxylate. One direction is to investigate its potential use as an antiviral agent against emerging viruses such as COVID-19. Another direction is to explore its potential use in combination therapy with other antimicrobial, antitumor, and anti-inflammatory agents. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects in order to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-chlorobenzyl 2-methyl-4-quinolinecarboxylate involves the reaction between 2-chlorobenzyl chloride and 2-methyl-4-quinolinecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-chlorobenzyl 2-methyl-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial activity against a wide range of bacterial and fungal strains. In addition, it has been shown to possess antitumor activity by inhibiting the growth of cancer cells. Moreover, it has been investigated for its potential use as an antiviral agent against various viruses including HIV, herpes simplex virus, and influenza virus.
Propiedades
IUPAC Name |
(2-chlorophenyl)methyl 2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-12-10-15(14-7-3-5-9-17(14)20-12)18(21)22-11-13-6-2-4-8-16(13)19/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQURBINKIYRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl 2-methylquinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)
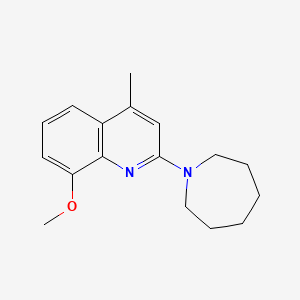
![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)
![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)

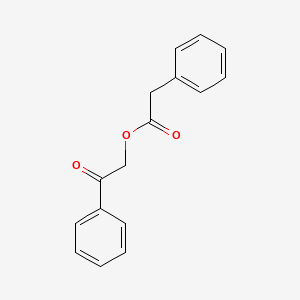
![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)
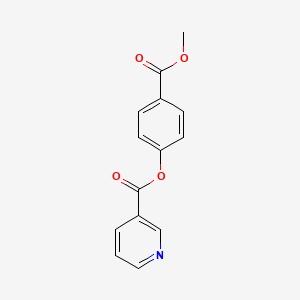

![1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)
![1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5705160.png)

